molecular formula C25H32NO7P B1440426 Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid CAS No. 1217805-35-0

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Cat. No. B1440426
CAS RN: 1217805-35-0
M. Wt: 489.5 g/mol
InChI Key: ZIJGXRSOXBXZOL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a specialty product for proteomics research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular weight of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is 489.50, and its molecular formula is C25H32NO7P . It contains a total of 68 bonds, including 36 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Synthesis of Phosphorylated Peptide Analogues

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is utilized in the synthesis of phosphorylated peptide analogues. These analogues are significant because they mimic the structure and function of naturally phosphorylated peptides, which play critical roles in signal transduction and cellular regulation. For example, the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di- tert - butyl or dimethyl phosphonate forms suitable for SPPS has been described, highlighting the utility of Fmoc-protected phosphonate amino acids in creating stable analogs of phosphorylated peptides (Baczko et al., 1996).

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids, including derivatives like Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid, are integral to SPPS. This method involves the sequential addition of amino acids to a growing peptide chain, anchored to an insoluble resin, which allows for the efficient and selective formation of peptide bonds. The protection of amino acids by the Fmoc group ensures that peptide elongation occurs only at the desired sites, preventing side reactions and facilitating the synthesis of complex peptides (Fields & Noble, 2009).

Bio-Inspired Materials

The Fmoc group, a common protecting group for amino acids in peptide synthesis, also facilitates the self-assembly of bio-inspired materials. Fmoc-modified amino acids and short peptides can form gels and other structures useful in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The inherent properties of the Fmoc moiety, including hydrophobicity and aromaticity, contribute to the self-association of these molecules into functional materials (Tao et al., 2016).

Mechanism of Action

The mechanism of action of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is not specified in the search results. As a proteomics research product, it may be used in the study of protein structure and function .

Safety and Hazards

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGXRSOXBXZOL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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